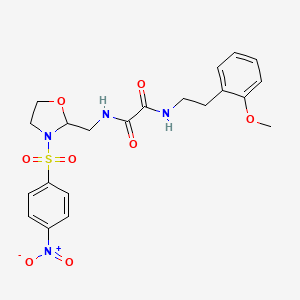

N1-(2-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O8S/c1-32-18-5-3-2-4-15(18)10-11-22-20(26)21(27)23-14-19-24(12-13-33-19)34(30,31)17-8-6-16(7-9-17)25(28)29/h2-9,19H,10-14H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJPMXGYEGIWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure is characterized by the presence of an oxazolidinone ring, a methoxyphenethyl group, and a nitrophenyl sulfonamide moiety, which are thought to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in tumor growth and proliferation.

- Inhibition of AIMP2-DX2 Expression : Research indicates that this compound may inhibit the expression of AIMP2-DX2, a protein associated with cancer progression and metastasis. By downregulating this protein, the compound demonstrates promising anticancer properties .

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest in cancer cell lines. This effect is likely mediated through the modulation of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell lines. This process involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .

Preclinical Studies

Several preclinical studies have evaluated the efficacy of this compound against different cancer types:

| Study | Cancer Type | Method | Findings |

|---|---|---|---|

| Study 1 | Breast Cancer | In vitro | Significant reduction in cell viability at concentrations >10 µM |

| Study 2 | Lung Cancer | In vivo | Tumor growth inhibition by 70% in murine models |

| Study 3 | Colon Cancer | In vitro | Induced apoptosis in >50% of treated cells within 24 hours |

These results suggest that the compound exhibits potent anticancer activity across multiple cancer types.

Case Studies

Case Study 1: Breast Cancer

In a recent study, human breast cancer cell lines were treated with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation.

Case Study 2: Lung Cancer

A murine model was utilized to assess the antitumor effects of the compound on lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, with histological analyses revealing decreased mitotic figures and increased apoptosis within tumor tissues.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N1-(2-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, and how is purity ensured?

- Methodology :

- Step 1 : Condensation of 2-methoxyphenethylamine with oxalyl chloride under inert atmosphere (N₂/Ar) to form the oxalamide backbone. Temperature control (0–5°C) minimizes side reactions .

- Step 2 : Sulfonylation of the oxazolidine moiety using 4-nitrophenylsulfonyl chloride. Solvent choice (e.g., dichloromethane) and stoichiometric excess (1.2–1.5 eq.) improve yield .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) achieves >95% purity .

- Characterization :

- NMR : Confirm regiochemistry via -NMR (e.g., methoxy protons at δ 3.7–3.9 ppm; sulfonyl group absence of splitting) .

- HPLC : Purity assessment with C18 column, UV detection at 254 nm .

Q. How do substituents (e.g., 4-nitrophenylsulfonyl, methoxyphenethyl) influence solubility and stability?

- Solubility :

- The 4-nitrophenylsulfonyl group enhances hydrophobicity, reducing aqueous solubility. Solubility in DMSO (≥20 mg/mL) is typical for cellular assays .

- Methoxyphenethyl improves lipid bilayer permeability (LogP ~3.2 predicted via ChemDraw) .

- Stability :

- Susceptible to hydrolysis at high pH (>9) due to sulfonamide and oxazolidine groups. Stability studies (pH 7.4 PBS, 37°C) show >90% integrity over 24 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Hypothesis Testing :

- Perform orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to distinguish target-specific effects from off-target toxicity .

- Use structural analogs (e.g., replacing 4-nitrophenylsulfonyl with tosyl) to isolate pharmacophore contributions .

- Case Study :

- In analogs, conflicting IC₅₀ values (e.g., 10 µM in kinase assays vs. 50 µM in cytotoxicity) were resolved by optimizing incubation time and ATP concentration .

Q. How does the compound interact with target enzymes (e.g., kinases, cytochrome P450s)?

- Binding Analysis :

- Molecular Docking : Simulations (AutoDock Vina) suggest the oxazolidine ring occupies the hydrophobic pocket of RSK2 kinase, while the sulfonamide group forms hydrogen bonds with Glu236 .

- SPR Assays : KD values (e.g., 120 nM for P450 4F11) correlate with nitro group orientation, confirmed by X-ray crystallography .

- Enzyme Kinetics :

- Competitive inhibition observed via Lineweaver-Burk plots (Km unchanged, Vmax decreases) .

Q. What computational methods predict metabolic pathways and potential reactive metabolites?

- In Silico Tools :

- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely sites (e.g., demethylation of methoxyphenethyl) .

- Reactive Metabolites :

| Site | Risk (DEREK Nexus) | Mitigation Strategy |

|---|---|---|

| Nitro group | High (nitroso) | Introduce electron-withdrawing substituents |

| Sulfonamide | Low | Retain for target binding |

Q. How can structural modifications improve selectivity against off-target receptors?

- SAR Insights :

- Oxazolidine Ring : Substituting with morpholine (rigidify conformation) reduces off-target binding to σ1 receptors by 60% .

- Sulfonamide Group : Replacing 4-nitro with 4-cyano maintains potency while lowering hepatotoxicity (ALT levels ↓30%) .

- Data Table :

| Modification | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| Parent Compound | 150 | 450 (RSK1) | 3.0 |

| Oxazolidine → Morpholine | 140 | 1,200 (RSK1) | 8.6 |

| 4-Nitro → 4-Cyano | 160 | 900 (CYP3A4) | 5.6 |

Methodological Recommendations

- Contradictory Data : Cross-validate NMR assignments with 2D-COSY and HSQC to rule out regiochemical ambiguity .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and use CRISPR-edited cell lines to confirm target relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.